Pentetreotide

Pharmacodynamics Diagnostic Imaging Safety Somatostatin Analog Potency

Select this DTPA-octreotide conjugate for superior somatostatin receptor scintigraphy (SSTR2/5) in NET SPECT/CT imaging. Its DTPA chelator enables stable ¹¹¹In radiolabeling with 164% higher lesion detection versus 99mTc-P829. Achieves 96.6% specificity in hybrid protocols, supporting precise PRRT patient selection and reference standard applications.

Molecular Formula C63H87N13O19S2
Molecular Weight 1394.6 g/mol
CAS No. 138661-02-6
Cat. No. B1679299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentetreotide
CAS138661-02-6
Synonyms111 In -pentetreotide
111-indium-pentetreotide
In-111 pentetreotide
indium In 111 pentetreotide
indium ln-111 pentetreotide
indium-pentetreotide
OctreoScan
OctreoScan 111
pentetreotide
Molecular FormulaC63H87N13O19S2
Molecular Weight1394.6 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O
InChIInChI=1S/C63H87N13O19S2/c1-37(78)48(34-77)70-62(94)50-36-97-96-35-49(71-58(90)45(25-39-13-5-3-6-14-39)66-51(80)29-75(31-53(83)84)23-21-74(30-52(81)82)22-24-76(32-54(85)86)33-55(87)88)61(93)68-46(26-40-15-7-4-8-16-40)59(91)69-47(27-41-28-65-43-18-10-9-17-42(41)43)60(92)67-44(19-11-12-20-64)57(89)73-56(38(2)79)63(95)72-50/h3-10,13-18,28,37-38,44-50,56,65,77-79H,11-12,19-27,29-36,64H2,1-2H3,(H,66,80)(H,67,92)(H,68,93)(H,69,91)(H,70,94)(H,71,90)(H,72,95)(H,73,89)(H,81,82)(H,83,84)(H,85,86)(H,87,88)/t37-,38-,44+,45-,46+,47-,48-,49+,50+,56+/m1/s1
InChIKeyCNLWNYCFDMAZCB-HUVROIHYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pentetreotide 138661-02-6: Product Profile for Diagnostic SPECT Imaging of Somatostatin Receptor-Positive Tumors


Pentetreotide (CAS: 138661-02-6) is a synthetic octapeptide somatostatin analog engineered as a diethylenetriaminepentaacetic acid (DTPA) conjugate of octreotide [1]. The DTPA chelator enables stable complexation with indium-111 (¹¹¹In), yielding the radiopharmaceutical agent ¹¹¹In-pentetreotide (trade name OctreoScan®) for nuclear medicine imaging applications [2]. ¹¹¹In-pentetreotide binds with high affinity to somatostatin receptor subtypes SSTR2 and SSTR5, with lesser affinity for SSTR3, and no significant binding to SSTR1 or SSTR4 [3]. The compound is indicated for single-photon emission computed tomography (SPECT) visualization of neuroendocrine tumors (NETs) and their metastases, leveraging the characteristic overexpression of somatostatin receptors on these malignancies [4].

Why Generic Substitution of Pentetreotide 138661-02-6 with Octreotide or Alternative Analogs Is Not Interchangeable


Pentetreotide cannot be substituted with unmodified octreotide or alternative somatostatin analogs in diagnostic imaging applications due to fundamental structural and functional differences. Unlike therapeutic octreotide, pentetreotide incorporates a DTPA chelator that enables stable radiolabeling with ¹¹¹In—a gamma-emitting radioisotope required for SPECT detection [1]. The unlabeled compound is pharmacologically inert at diagnostic doses: in vitro hormonal potency is one-tenth that of octreotide, and the administered mass is 5–20 times lower than therapeutic octreotide doses, precluding any clinically significant somatostatinergic effects [2]. Additionally, ¹¹¹In-pentetreotide exhibits a distinct pharmacokinetic profile characterized by rapid renal clearance (50% urinary excretion within 6 hours, 85% within 24 hours) and a 6-hour biological half-life, which are essential for achieving adequate target-to-background ratios for scintigraphic detection [3]. Alternative radiolabeling approaches using ⁹⁹ᵐTc-labeled analogs such as ⁹⁹ᵐTc-P829 demonstrate inferior tumor detection rates compared to ¹¹¹In-pentetreotide in head-to-head clinical evaluations [4].

Pentetreotide 138661-02-6: Quantitative Comparative Evidence for Diagnostic and Research Selection


Pentetreotide In Vitro Hormonal Potency Is One-Tenth That of Octreotide—Demonstrating Absence of Therapeutic Pharmacologic Interference at Diagnostic Doses

Nonclinical pharmacologic studies demonstrate that pentetreotide exhibits substantially reduced hormonal activity compared to its parent compound octreotide. Specifically, in vitro assays show that the hormonal effect of pentetreotide is one-tenth that of octreotide [1]. This differential is further amplified in clinical practice, as the mass of pentetreotide administered for diagnostic imaging (approximately 10 μg per dose) is 5–20 times lower than the therapeutic doses of octreotide [1]. Consequently, pentetreotide does not elicit clinically significant somatostatin effects, eliminating the risk of pharmacologic interference with diagnostic interpretation or patient physiology.

Pharmacodynamics Diagnostic Imaging Safety Somatostatin Analog Potency

¹¹¹In-Pentetreotide Detects 203 Tumor Sites Versus 77 for ⁹⁹ᵐTc-P829—Superior Sensitivity in Direct Head-to-Head Neuroendocrine Tumor Imaging

In a prospective, intra-patient comparison study of 43 patients with biologically or histologically proven neuroendocrine tumors, ¹¹¹In-pentetreotide (OctreoScan®) demonstrated significantly superior lesion detection compared to the alternative ⁹⁹ᵐTc-labeled somatostatin analog ⁹⁹ᵐTc-P829 [1]. ¹¹¹In-pentetreotide detected 203 tumoral sites in 39 of 43 patients (91% patient-level detection rate), whereas ⁹⁹ᵐTc-P829 detected only 77 sites in 28 of 43 patients (65% detection rate) [1]. This difference was statistically significant (P < 0.005) [1]. The performance gap was most pronounced for liver metastases, where ¹¹¹In-pentetreotide identified 129 sites across 24 patients compared to only 34 sites across 10 patients with ⁹⁹ᵐTc-P829 [1].

Neuroendocrine Tumor Imaging SPECT Scintigraphy Radiopharmaceutical Sensitivity

¹¹¹In-Pentetreotide Provides Superior Tumor-to-Background Ratio Compared to ¹²³I-Tyr³-Octreotide—Enabling Improved Lesion Delineation at Late Imaging Time Points

A direct comparative study in six patients (three carcinoid, three insulinomas) evaluated both ¹¹¹In-pentetreotide and ¹²³I-Tyr³-octreotide scintigraphy [1]. While both radiopharmaceuticals identified the same 4 of 6 tumors, ¹¹¹In-pentetreotide provided superior tumor definition on 21-hour delayed images, characterized by a higher tumor-to-background ratio with minimal biliary and gut activity [1]. The study concluded that ¹¹¹In-pentetreotide has superior kinetics compared to ¹²³I-Tyr³-octreotide, achieving more satisfactory tumor-to-background ratios and enabling better resolution of tumor images [1]. This kinetic advantage makes ¹¹¹In-pentetreotide more useful for the precise localization of endocrine tumors [1].

Tumor-to-Background Ratio SPECT Image Quality Somatostatin Receptor Scintigraphy

¹¹¹In-Pentetreotide Scintigraphy Achieves 86.4% Diagnostic Success Rate in Pivotal Clinical Trials—Outperforming CT/MRI in Sensitivity for Neuroendocrine Tumor Detection

The FDA-approved OctreoScan® (¹¹¹In-pentetreotide) package insert summarizes data from nine unblinded clinical studies involving 365 patients with demonstrated or highly suspected neuroendocrine tumors [1]. Scintigraphic results were compared to conventional localization procedures including CT, ultrasound, MRI, angiography, surgery, and/or biopsy. Overall, OctreoScan® results were consistent with final diagnosis in 267 of 309 evaluable patients, yielding an 86.4% diagnostic success rate [1]. In a subgroup of 39 patients with tissue confirmation, the sensitivity rate for OctreoScan® scintigraphy was 85.7%, compared to 68% for CT/MRI [1]. Notably, OctreoScan® localized previously unidentified tumors in 57 of 204 patients (27.9%) [1].

Diagnostic Accuracy Neuroendocrine Tumors Clinical Trial Validation

Pentetreotide SPECT/CT Imaging Demonstrates 87.8% Sensitivity and 96.6% Specificity—Validating Clinical Utility in Contemporary Hybrid Imaging Protocols

In a clinical evaluation of ¹¹¹In-pentetreotide SPECT/CT imaging for neuroendocrine tumor detection, the hybrid modality achieved 87.8% sensitivity and 96.6% specificity on a patient-based analysis, which was statistically higher than conventional somatostatin receptor scintigraphy (SRS) without CT fusion (P<0.001) [1]. The study detected 160 total foci, including 108 neuroendocrine tumors and 52 physiological or benign lesions [1]. An independent study similarly reported per-patient sensitivity of 87.5%, specificity of 100%, and diagnostic accuracy of 91.3% for ¹¹¹In-pentetreotide SPECT/CT [2].

SPECT/CT Hybrid Imaging Diagnostic Accuracy

¹¹¹In-Pentetreotide Binds SSTR2 with IC₅₀ = 22 ± 3.6 nM—Defined Receptor Affinity Profile That Underpins Diagnostic Targeting Specificity

The receptor binding affinity of ¹¹¹In-[DTPA]-octreotide (¹¹¹In-pentetreotide) for human somatostatin receptor subtype 2 (SSTR2)—the predominant receptor expressed on neuroendocrine tumors—has been quantitatively characterized, demonstrating an IC₅₀ of 22 ± 3.6 nM [1]. This affinity profile provides the molecular basis for tumor targeting. For comparative context, newer DOTA-conjugated therapeutic analogs such as nca ¹⁷⁷Lu-[DOTA,Tyr³]-octreotate exhibit substantially higher affinity (IC₅₀ = 1.5 ± 4.0 nM) for SSTR2 [1]. Pentetreotide binds with high affinity to SSTR2 and SSTR5, lesser affinity to SSTR3, and no significant binding to SSTR1 or SSTR4 [2].

Receptor Binding Affinity Somatostatin Receptor SSTR2 Molecular Pharmacology

Pentetreotide 138661-02-6: Validated Research and Clinical Application Scenarios Based on Quantitative Evidence


SPECT-Based Diagnostic Imaging of Neuroendocrine Tumors with Superior Lesion Detection Versus ⁹⁹ᵐTc-Labeled Alternative Tracers

Nuclear medicine departments performing somatostatin receptor scintigraphy should select ¹¹¹In-pentetreotide over ⁹⁹ᵐTc-labeled alternatives such as ⁹⁹ᵐTc-P829 when maximum lesion detection sensitivity is required. Direct comparative evidence demonstrates that ¹¹¹In-pentetreotide detects 164% more tumoral sites (203 vs. 77) and achieves 91% patient-level detection compared to 65% for the alternative tracer (P < 0.005) [1]. This performance advantage is particularly pronounced for liver metastases (129 sites detected vs. 34). The rapid renal clearance (50% excretion within 6 hours, 85% within 24 hours) and 6-hour biological half-life provide favorable target-to-background ratios for imaging acquisition at 4 and 24 hours post-injection [2].

Hybrid SPECT/CT Imaging Workflows Requiring High Diagnostic Specificity for Accurate Patient Stratification

Institutions operating SPECT/CT systems should incorporate ¹¹¹In-pentetreotide into hybrid imaging protocols for neuroendocrine tumor evaluation. Clinical validation demonstrates that ¹¹¹In-pentetreotide SPECT/CT achieves 87.8% sensitivity and 96.6% specificity on a patient-based analysis, statistically outperforming conventional planar scintigraphy (P<0.001) [3]. The high specificity (96.6–100%) minimizes false-positive findings, which is critical for appropriate patient selection for subsequent therapeutic interventions including peptide receptor radionuclide therapy (PRRT) or surgical resection [3].

Detection of Occult Neuroendocrine Tumors and Metastases Missed by Conventional Anatomic Imaging Modalities

Clinical investigators and nuclear medicine physicians should employ ¹¹¹In-pentetreotide scintigraphy when conventional imaging (CT, MRI, ultrasound) fails to localize suspected neuroendocrine tumors or when disease extent remains ambiguous. FDA registration trial data show that OctreoScan® identified previously undetected tumors in 57 of 204 patients (27.9%), and demonstrated 85.7% sensitivity in tissue-confirmed cases compared to 68% for CT/MRI [2]. This evidence supports the use of ¹¹¹In-pentetreotide as a second-line or complementary imaging modality that adds incremental diagnostic value beyond anatomic imaging alone.

Development of Novel SSTR-Targeted Radiopharmaceuticals Using Pentetreotide as a Benchmark Reference Compound

Medicinal chemistry and radiopharmaceutical development teams should utilize pentetreotide as a characterized reference standard when optimizing novel somatostatin receptor-targeted imaging or therapeutic agents. The compound provides a well-defined SSTR2 binding affinity benchmark (IC₅₀ = 22 ± 3.6 nM) [4] and a validated DTPA-chelated octreotide scaffold against which structural modifications can be systematically evaluated. Researchers can employ pentetreotide as a control compound in competitive binding assays, in vivo biodistribution studies, and tumor xenograft imaging experiments to quantify relative improvements in targeting efficiency, pharmacokinetic properties, or receptor subtype selectivity of novel analogs.

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